5-Iodo-1-isobutylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-isobutylpyrazole is an organic compound with the molecular formula C7H11IN2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom at the 5-position and an isobutyl group at the 1-position makes this compound unique and of interest in various chemical and pharmaceutical research fields .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific substituents on the pyrazole ring, such as the iodo and isobutyl groups in 5-Iodo-1-isobutylpyrazole .
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and the biological activities of targets bearing a pyrazole moiety . This could potentially impact the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-isobutylpyrazole typically involves the iodination of 1-isobutylpyrazole. One common method is the reaction of 1-isobutylpyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-isobutylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-azido-1-isobutylpyrazole, while Suzuki-Miyaura coupling with phenylboronic acid produces 5-phenyl-1-isobutylpyrazole .
Scientific Research Applications
5-Iodo-1-isobutylpyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Iodo-1-isobutylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and isobutyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Isobutylpyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Bromo-1-isobutylpyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-1-isobutylpyrazole: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative
Uniqueness: The combination of the iodine atom and the isobutyl group provides a distinct structure that can be exploited in the design of new compounds with specific properties .
Properties
IUPAC Name |
5-iodo-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLAMSELPMHOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718446 |
Source
|
Record name | 5-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-53-5 |
Source
|
Record name | 1H-Pyrazole, 5-iodo-1-(2-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.